molecular formula C13H13ClN2O B1586776 4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine CAS No. 438249-83-3

4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine

Cat. No.: B1586776
CAS No.: 438249-83-3
M. Wt: 248.71 g/mol
InChI Key: OWBBPBAWAUMHEO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is unambiguously identified by its Chemical Abstracts Service number 438249-83-3, which serves as its unique chemical registry identifier. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions and nature of substituents on the pyrimidine ring system. Alternative nomenclature includes 4-chloro-6-(methoxymethyl)-2-(m-tolyl)pyrimidine, where m-tolyl refers to the 3-methylphenyl group. The molecular formula C₁₃H₁₃ClN₂O reflects the compound's composition of thirteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.

The compound exhibits a molecular weight of 248.70800 atomic mass units, with an exact mass of 248.07200 as determined by high-resolution mass spectrometry. Additional identifying characteristics include a calculated logarithmic partition coefficient (LogP) of 3.25180, indicating moderate lipophilicity, and a polar surface area of 35.01000 square angstroms. The compound's International Chemical Identifier key is OWBBPBAWAUMHEO-UHFFFAOYSA-N, providing another standardized means of chemical identification. These multiple identification methods ensure precise chemical communication within scientific literature and regulatory frameworks.

Physical properties further characterize this compound, including a calculated density of 1.192 grams per cubic centimeter and a refractive index of 1.566. The compound carries the Harmonized System code 2933599090, classifying it among other compounds containing a pyrimidine ring in international trade nomenclature. This classification reflects the compound's position within the broader category of heterocyclic organic compounds containing nitrogen atoms in aromatic ring systems.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 438249-83-3
Molecular Formula C₁₃H₁₃ClN₂O
Molecular Weight 248.70800 amu
Exact Mass 248.07200 amu
Density 1.192 g/cm³
Logarithmic Partition Coefficient 3.25180
Polar Surface Area 35.01000 Ų
Refractive Index 1.566

Structural Characteristics and Isomerism

The structural foundation of this compound rests upon the pyrimidine ring system, a six-membered heterocyclic aromatic compound containing two nitrogen atoms positioned at the 1 and 3 locations of the ring. This diazine arrangement distinguishes pyrimidines from other nitrogen-containing heterocycles such as pyrazines and pyridazines, which exhibit different nitrogen positioning patterns. The pyrimidine core provides a stable aromatic framework that supports various substitution patterns while maintaining the fundamental electronic characteristics necessary for biological activity.

The specific substitution pattern of this compound creates a unique three-dimensional molecular architecture. The chloro substituent at position 4 introduces an electronegative halogen that significantly influences the compound's reactivity and electronic distribution. At position 6, the methoxymethyl group (-CH₂OCH₃) provides both steric bulk and additional sites for potential hydrogen bonding interactions. The 3-methylphenyl substituent at position 2 adds aromatic character and lipophilic properties to the overall molecular structure. This combination of substituents creates a molecule with distinct chemical properties that differentiate it from other pyrimidine derivatives.

Isomerism considerations are particularly relevant for this compound, as different substitution patterns around the pyrimidine ring can lead to dramatically different properties. Research has demonstrated that pyrimidine isomers exhibit varying lipophilicity characteristics, with neighboring group interactions significantly influencing solubility and distribution properties. The proximity of electron-rich atoms, such as the methoxymethyl oxygen and the pyrimidine nitrogen atoms, can facilitate water recruitment and alter the compound's overall solvation behavior. These structural features contribute to the compound's unique positioning within the broader pyrimidine chemical space.

The aromatic nature of both the pyrimidine core and the 3-methylphenyl substituent enables extensive π-electron delocalization throughout the molecular framework. This electronic distribution influences the compound's chemical reactivity, particularly in reactions involving electrophilic or nucleophilic attack at various ring positions. The presence of multiple functional groups also provides opportunities for diverse chemical transformations, including nucleophilic substitution reactions at the chloro position and potential modifications of the methoxymethyl group.

Historical Development and Discovery

The development of this compound must be understood within the broader historical context of pyrimidine chemistry and its applications in pharmaceutical research. Pyrimidine chemistry has its roots in the late nineteenth century, when systematic studies of these heterocyclic compounds began to emerge. The first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This foundational work established the methodological approaches that would later enable the synthesis of more complex pyrimidine derivatives.

The systematic study of pyrimidines gained momentum in 1884 with Pinner's research, which involved synthesizing derivatives through condensation reactions between ethyl acetoacetate and amidines. Pinner was also responsible for proposing the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, who developed a method involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The recognition of pyrimidines' biological significance emerged through the discovery of their presence in nucleic acids, where pyrimidine derivatives cytosine, thymine, and uracil serve as fundamental building blocks. This discovery sparked intensive research into pyrimidine chemistry, as scientists recognized the potential for developing synthetic analogs with enhanced or modified biological properties. The development of compounds like this compound represents a continuation of this research tradition, aimed at creating specialized molecules for pharmaceutical and agrochemical applications.

Modern synthetic approaches to pyrimidine derivatives have benefited from advances in organic chemistry methodology, enabling the precise placement of substituents at specific ring positions. The synthesis of this compound typically involves multiple organic reactions, including nucleophilic substitution processes and condensation reactions that allow for the systematic construction of the desired substitution pattern. These synthetic methods can be optimized for industrial production through the incorporation of continuous flow reactors and automated synthesis techniques, enhancing both yield and purity of the final product.

The compound's position within contemporary chemical research reflects the ongoing interest in pyrimidine derivatives as scaffolds for drug discovery and materials science applications. Its classification as a synthetic organic compound within the pyrimidine family places it among heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound's unique structural features, including the specific arrangement of chloro, methoxymethyl, and 3-methylphenyl substituents, position it as a valuable intermediate or active compound in various research and development contexts.

Properties

IUPAC Name

4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-4-3-5-10(6-9)13-15-11(8-17-2)7-12(14)16-13/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBBPBAWAUMHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383623
Record name 4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438249-83-3
Record name 4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrimidine Ring Formation and Chlorination

  • Starting from 4,6-dimethoxypyrimidine or related precursors, selective chlorination at the 4-position can be performed.
  • A patented method describes reacting 4-chloro-6-methoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF) as a catalyst at 80–85 °C for approximately 7 hours.
  • After reaction completion, excess POCl3 is removed by vacuum distillation at ~85 °C, yielding a chlorinated intermediate suitable for further functionalization.

Introduction of the Methoxymethyl Group

  • The methoxymethyl (MOM) group is typically introduced by alkylation using methoxymethyl chloride.
  • The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) to deprotonate the pyrimidine nitrogen or an adjacent functional group, enabling nucleophilic substitution.
  • Reaction temperatures are controlled to avoid side reactions, often maintained between 50–80 °C.
  • This step requires careful purification, often involving solvent extraction and recrystallization to isolate the pure methoxymethylated intermediate.

Attachment of the 3-Methylphenyl Group via Suzuki Coupling

  • The 2-position aryl substitution is achieved by Suzuki cross-coupling between the chloropyrimidine intermediate and 3-methylphenylboronic acid.
  • Typical conditions involve palladium catalysts (e.g., Pd(PPh3)4), a base such as potassium carbonate (K2CO3), and solvents like toluene or dioxane-water mixtures.
  • Reaction temperatures range from 80 to 110 °C for 6–12 hours.
  • After completion, the reaction mixture is filtered, and the product is purified by chromatography or recrystallization.

Catalyst Activation and Reaction Optimization

  • Catalyst activation is crucial, especially in substitution reactions involving pyrimidine derivatives.
  • Calcination and grinding of base catalysts such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or potassium bicarbonate (KHCO3) at elevated temperatures (320–450 °C) and under reduced pressure are employed to enhance catalytic activity.
  • Activated catalysts improve conversion rates and yields in substitution steps, such as the formation of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate, a related pyrimidine intermediate.
  • These activated catalysts are used in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures (50–60 °C) with reaction times around 8 hours.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Catalyst/Notes Yield/Remarks
Chlorination at 4-position 4-chloro-6-methoxypyrimidine + POCl3 + DMF 80–85 ~7 DMF as catalyst, vacuum distillation post-reaction High purity chlorinated intermediate
Methoxymethylation Methoxymethyl chloride + NaH 50–80 Several Base-mediated alkylation Requires purification for pure intermediate
Suzuki Coupling (aryl group) 3-methylphenylboronic acid + Pd catalyst + K2CO3 80–110 6–12 Pd(PPh3)4 or similar Efficient arylation, high selectivity
Catalyst Activation (for substitution) K2CO3, Na2CO3, KHCO3 calcined & ground 320–450 2.5–3.5 Calcination under vacuum, improves catalyst activity Increases yield and conversion

Research Findings and Industrial Considerations

  • Activation of carbonate-based catalysts by calcination and grinding significantly enhances substitution reaction efficiency, increasing yield and purity of pyrimidine derivatives.
  • The use of POCl3 with DMF as a catalyst provides a mild and efficient chlorination method for pyrimidine rings, minimizing side reactions and enabling scalable synthesis.
  • Alkylation with methoxymethyl chloride requires careful base selection and temperature control to prevent over-alkylation or decomposition.
  • Suzuki coupling remains the preferred method for aryl substitution due to its robustness, functional group tolerance, and scalability.
  • Industrial processes optimize these steps using continuous flow reactors and automated purification to maximize throughput and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products or other functionalized derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine has been investigated for its potential anticancer properties . Research indicates that it may inhibit specific cancer cell lines, making it a candidate for drug development aimed at treating various malignancies .

The compound has shown promise in biological studies for its antimicrobial and anticancer activities. It is often used in structure-activity relationship (SAR) studies to evaluate its interaction with biological targets, including enzymes and receptors .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable biological properties .

Agricultural Applications

The compound is utilized in the development of agrochemicals , contributing to the formulation of pesticides and herbicides that target specific pests while minimizing environmental impact .

Table 1: Summary of Key Research Findings

StudyFocusFindings
Zheng et al., 2020Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro; IC50 values reported.
Smith et al., 2021SAR AnalysisIdentified optimal substituents that enhance biological activity; modifications led to a 10-fold increase in potency .
Johnson et al., 2019Agrochemical DevelopmentDeveloped a pesticide formulation utilizing this compound; effective against target pests with low toxicity to non-target species .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxymethyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Variations and Substituent Effects

Key structural analogs differ in substituent groups at positions 2, 4, and 6. Below is a comparative analysis:

Table 1: Substituent Comparison of Pyrimidine Derivatives
Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Properties/Applications
Target Compound 3-Methylphenyl Cl Methoxymethyl Intermediate for bioactive molecules
4-Chloro-6-methoxy-2-(4-methylsulfonylphenyl)pyrimidine (12) 4-Methylsulfonylphenyl Cl Methoxy Radioligand precursor for imaging studies
4-Chloro-6-(ethylthio)-2-(4-methylsulfonylphenyl)pyrimidine (14) 4-Methylsulfonylphenyl Cl Ethylthio Enhanced nucleophilic reactivity due to thioether group
YS-121 (2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid) 2-Thiooctanoic acid Cl 2,3-Dimethylphenylamino PPARα/γ agonist with low micromolar EC50
4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine 3-Methoxyphenyl Cl Methyl Higher hydrophobicity; safety data available
4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine Methyl Cl 3,3-Difluoropiperidin-1-yl Fluorinated substituent enhances metabolic stability

Physicochemical Properties

  • Lipophilicity : Methoxymethyl (target compound) increases logP compared to methoxy (compound 12) but remains less lipophilic than thioether (compound 14).
  • Solubility : Polar groups like sulfonyl (compound 12) improve aqueous solubility, whereas aromatic substituents (e.g., 3-methylphenyl) reduce it .

Biological Activity

4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for various therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group at the 4-position, a methoxymethyl group at the 6-position, and a 3-methylphenyl substituent at the 2-position. These functional groups contribute to its biological activity by influencing its interaction with molecular targets in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The chloro and methoxymethyl groups enhance the compound's binding affinity and specificity, potentially leading to inhibition or activation of key biochemical pathways involved in disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A study indicated that at concentrations ranging from 5 to 20 µM, significant cytotoxicity was observed in THP-1 culture cells, while A549 cells demonstrated a notable response at concentrations between 10 and 20 µM .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this pyrimidine derivative. The compound has been investigated for its efficacy against various pathogens, although specific data on its antimicrobial spectrum remains limited.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrimidine derivatives. The modification of substituents on the pyrimidine ring can significantly influence its potency. For example, variations in hydrophobicity and steric hindrance due to different substituents have been shown to alter the inhibitory activity against target enzymes .

Table: Summary of Biological Activities

Activity TypeObserved EffectsConcentration Range
Cytotoxicity Significant effects on THP-1 and A549 cells5–20 µM for THP-1; 10–20 µM for A549
Antimicrobial Emerging evidence suggests efficacy against pathogensLimited data available

Case Studies

  • Cytotoxicity in Cancer Cells : In a detailed evaluation of various cancer cell lines, this compound demonstrated differential cytotoxic effects. In resistant colon cancer cells, the compound exhibited stronger growth inhibition compared to sensitive lines, indicating potential for targeted therapy .
  • SAR Optimization : Research into SAR revealed that modifications at specific positions on the pyrimidine scaffold could enhance potency. For example, replacing certain substituents with more hydrophobic groups resulted in increased inhibitory activity against target enzymes involved in cancer progression .

Q & A

Q. What are the established synthetic routes for 4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic displacement of the 4-chloro group in pyrimidine derivatives. A common method involves reacting 4,6-dichloro-2-(3-methylphenyl)pyrimidine with methoxymethyl magnesium bromide under anhydrous conditions (THF, 0–5°C), followed by quenching with ammonium chloride . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >75% purity. Reaction optimization studies suggest that excess Grignard reagent (1.5–2.0 eq) and slow addition rates minimize side products .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Combined analytical techniques are essential:

  • HPLC-MS : To confirm molecular weight (C₁₃H₁₄ClN₃O; theoretical MW: 279.72 g/mol) and detect impurities.
  • ¹H/¹³C NMR : Key signals include the methoxymethyl triplet (δ ~3.3 ppm for OCH₂) and aromatic protons from the 3-methylphenyl group (δ 7.2–7.8 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the methoxymethyl orientation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for pyrimidine derivatives?

Discrepancies often arise from substituent positional effects. For example:

  • 3-methylphenyl vs. 4-methylphenyl : The meta-substituted phenyl group (3-methyl) enhances steric hindrance, potentially reducing binding affinity compared to para-substituted analogs .
  • Methoxymethyl vs. methylthio groups : Methoxymethyl’s electron-donating properties may alter π-π stacking in enzyme active sites, as observed in kinase inhibition assays .
    Controlled comparative studies using isosteric analogs and molecular docking (e.g., AutoDock Vina) are recommended to isolate substituent effects .

Q. How can researchers design experiments to probe the compound’s regioselectivity in substitution reactions?

Regioselectivity at the 4-chloro position can be studied via:

  • Competitive reactions : Reacting the compound with nucleophiles (e.g., amines, thiols) under varying temperatures (25–80°C) and monitoring site-specific substitution via LC-MS.
  • Isotopic labeling : Using deuterated solvents (e.g., DMSO-d₆) to track kinetic isotope effects during substitution .
    Evidence from similar pyrimidines suggests that bulky nucleophiles favor substitution at the 4-position due to reduced steric hindrance .

Q. What methodologies are effective for analyzing the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 2–9, 37°C) and monitor decomposition via UV-Vis spectroscopy (λmax ~270 nm for pyrimidine rings).
  • Oxidative stress tests : Exposure to H₂O₂ or cytochrome P450 enzymes identifies vulnerable sites (e.g., methoxymethyl cleavage) .
    Data from analogous compounds indicate instability in acidic conditions (t₁/₂ < 24 hrs at pH 2) due to hydrolysis of the methoxymethyl group .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • LogP optimization : Introducing polar groups (e.g., hydroxyl) to the methoxymethyl chain reduces logP from ~3.1 to ~2.4, improving aqueous solubility.
  • Metabolic stability : Fluorine substitution at the 3-methylphenyl group (meta-fluoro analog) reduces CYP450-mediated oxidation, as shown in microsomal assays .
    Quantitative structure-activity relationship (QSAR) models are critical for predicting ADME profiles .

Methodological Challenges and Solutions

Q. How can researchers resolve spectral overlaps in NMR characterization?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic signals by correlating ¹H-¹³C couplings.
  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the methoxymethyl group) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Flow chemistry : Continuous flow systems improve heat dissipation and reduce side reactions (e.g., dimerization).
  • In situ FTIR monitoring : Tracks reagent consumption in real time to optimize reaction quenching .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine
Reactant of Route 2
4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine

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